REACTION_CXSMILES
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[OH-].[NH4+:2].[CH3:3][C:4]1[CH:8]=[CH:7][O:6][C:5]=1[C:9](Cl)=[O:10]>>[CH3:3][C:4]1[CH:8]=[CH:7][O:6][C:5]=1[C:9]([NH2:2])=[O:10] |f:0.1|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[NH4+]
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
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CC1=C(OC=C1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane
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Type
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CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
CC1=C(OC=C1)C(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |